(Carboxymethyloximino)spiperone Hemihydrate (Carboxymethyloximino)spiperone Hemihydrate
Brand Name: Vulcanchem
CAS No.: 355012-90-7
VCID: VC0043504
InChI: InChI=1S/C25H29FN4O4/c26-20-10-8-19(9-11-20)22(28-34-17-23(31)32)7-4-14-29-15-12-25(13-16-29)24(33)27-18-30(25)21-5-2-1-3-6-21/h1-3,5-6,8-11H,4,7,12-18H2,(H,27,33)(H,31,32)/b28-22+
SMILES: C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=NOCC(=O)O)C4=CC=C(C=C4)F
Molecular Formula: C₂₅H₂₉FN₄O₄•1/2H₂O
Molecular Weight: 477.53

(Carboxymethyloximino)spiperone Hemihydrate

CAS No.: 355012-90-7

Reference Standards

VCID: VC0043504

Molecular Formula: C₂₅H₂₉FN₄O₄•1/2H₂O

Molecular Weight: 477.53

(Carboxymethyloximino)spiperone Hemihydrate - 355012-90-7

CAS No. 355012-90-7
Product Name (Carboxymethyloximino)spiperone Hemihydrate
Molecular Formula C₂₅H₂₉FN₄O₄•1/2H₂O
Molecular Weight 477.53
IUPAC Name 2-[(E)-[1-(4-fluorophenyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino]oxyacetic acid
Standard InChI InChI=1S/C25H29FN4O4/c26-20-10-8-19(9-11-20)22(28-34-17-23(31)32)7-4-14-29-15-12-25(13-16-29)24(33)27-18-30(25)21-5-2-1-3-6-21/h1-3,5-6,8-11H,4,7,12-18H2,(H,27,33)(H,31,32)/b28-22+
SMILES C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=NOCC(=O)O)C4=CC=C(C=C4)F
Synonyms 2-[[[1-(4-Fluorophenyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)butylidene]amino]oxy]acetic Acid Hydrate; CMOS;
PubChem Compound 5783680
Last Modified Dec 19 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator